molecular formula C24H25FNO4Na B601121 Fluvastatin Sodium CAS No. 94061-81-1

Fluvastatin Sodium

Cat. No.: B601121
CAS No.: 94061-81-1
M. Wt: 433.46
InChI Key:
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Mechanism of Action

Target of Action

Fluvastatin Sodium, also known as Fractal or Fluindostatin, primarily targets the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid made by the body .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This inhibition results in a decrease in cholesterol production within the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway , which is responsible for cholesterol biosynthesis . By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonic acid, thereby decreasing the synthesis of cholesterol . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, also known as “bad cholesterol”, in the blood .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . It is quickly and almost completely absorbed from the gut, with a bioavailability of about 24-30% . Over 98% of the substance is bound to plasma proteins . It is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8 . The drug is primarily excreted in the feces (95%), with a smaller amount excreted in the urine (5%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol levels. By inhibiting the production of cholesterol, it helps lower the levels of LDL cholesterol in the blood . This can help reduce the risk of cardiovascular diseases, including myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the drug’s metabolism can be affected by inhibitors of the cytochrome P450 enzymes, such as fluconazole, a potent inhibitor of CYP2C9 .

Chemical Reactions Analysis

Fluvastatin Sodium structures can undergo various chemical reactions depending on their composition. For instance, fractal surfaces made from waxes can interact with different reagents to modify their properties. Common reactions include oxidation and reduction processes, which can alter the surface characteristics of the fractal structures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Fluvastatin Sodium structures are unique in their self-similar geometry and large surface area. Similar compounds include other materials with complex geometries, such as porous media and colloidal aggregations . fractal structures are distinct in their ability to exhibit self-similarity at multiple scales, which gives them unique properties not found in other materials. Other similar compounds include polymers and rough surfaces, which also exhibit complex geometries but lack the self-similar patterns characteristic of fractal structures .

Properties

IUPAC Name

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHKIMDNBDHJB-RPQBTBOMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93957-55-2 (hydrochloride salt), 93957-55-2 (Parent)
Record name Fluvastatin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3044758
Record name Fluvastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93957-55-2
Record name Fluvastatin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluvastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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